An In-Depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-4-C3-NH2 hydrochloride for researchers and professionals in drug development.
Chemical Properties
Thalidomide-4-C3-NH2 hydrochloride is a synthetic organic compound. Its fundamental role is to engage the CRBN component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, thereby enabling the degradation of a target protein when incorporated into a PROTAC.[1][2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 4-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [4] |
| Molecular Formula | C₁₆H₁₈ClN₃O₄ | [1][3][5] |
| Molecular Weight | 351.78 g/mol | [6] |
| CAS Number | 2357110-84-8 | [1][3][5] |
| Appearance | Solid | - |
| Storage Temperature | -20°C | [1][3][5] |
| Solubility | Soluble in DMSO | [7][8] |
Synthesis and Characterization
The synthesis of Thalidomide-4-C3-NH2 hydrochloride involves the modification of the thalidomide scaffold. While a specific, detailed protocol for this exact molecule is not publicly available, the general synthesis of 4-substituted thalidomide analogs provides a likely pathway. This typically involves the reaction of a substituted phthalic anhydride (B1165640) with glutamine or a derivative thereof.
General Synthetic Approach for 4-Substituted Thalidomide Analogs
A common route involves the reaction of a 4-substituted phthalic anhydride with L-glutamine. The resulting N-phthaloyl-L-glutamine then undergoes cyclization to form the thalidomide derivative. The amine-terminated linker can be introduced either on the starting phthalic anhydride or through subsequent modification of the thalidomide core.
Analytical Characterization
The identity and purity of Thalidomide-4-C3-NH2 hydrochloride would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the phthalimide (B116566) and glutarimide (B196013) rings, the propyl amine linker, and their respective chemical environments.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule. LC-MS/MS can be employed for quantification in biological matrices.[6][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
Mechanism of Action in PROTACs
Thalidomide-4-C3-NH2 hydrochloride serves as the E3 ligase-recruiting moiety in a PROTAC. The primary amine provides a versatile attachment point for a linker, which is then connected to a ligand for the target protein of interest (POI).
Signaling Pathway: PROTAC-Mediated Protein Degradation
The PROTAC, incorporating Thalidomide-4-C3-NH2, orchestrates a series of events leading to the degradation of the target protein.
Experimental Protocols
The following are generalized protocols for key experiments involving a thalidomide-based PROTAC. These would need to be optimized for the specific PROTAC and target protein.
PROTAC Assembly Workflow
The synthesis of a PROTAC using Thalidomide-4-C3-NH2 hydrochloride involves the conjugation of the amine group to a linker that is already attached to the target protein ligand.
Cellular Thermal Shift Assay (CETSA) for CRBN Engagement
CETSA is used to confirm that the thalidomide moiety of the PROTAC engages with CRBN in a cellular context.[11][12][13][14]
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Cell Treatment: Treat cells with the PROTAC or a vehicle control.
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Heating: Heat cell lysates or intact cells across a range of temperatures.
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Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
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Protein Quantification: Quantify the amount of soluble CRBN in the supernatant using methods like Western blotting or ELISA.
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Data Analysis: A shift in the melting curve of CRBN to a higher temperature in the presence of the PROTAC indicates target engagement.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[15][16]
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Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
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Incubation: Incubate the reaction mixture to allow for ubiquitination to occur.
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Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, looking for higher molecular weight bands corresponding to ubiquitinated protein.
Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the degradation of the target protein in cells.[17][18][19]
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a set period.
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Cell Lysis: Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
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Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control, followed by a secondary antibody.
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Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of protein degradation.
Conclusion
Thalidomide-4-C3-NH2 hydrochloride is a foundational building block for the development of CRBN-recruiting PROTACs. Its well-defined interaction with Cereblon provides a reliable anchor for hijacking the ubiquitin-proteasome system to achieve targeted protein degradation. A thorough understanding of its chemical properties and the experimental protocols for its application is essential for researchers and drug developers aiming to leverage this powerful technology for therapeutic innovation.
References
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- 10. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. biorxiv.org [biorxiv.org]
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